4-Chloro-6-(difluoromethyl)-1,3,5-triazin-2-amine

Description

Chemical Structure and Nomenclature

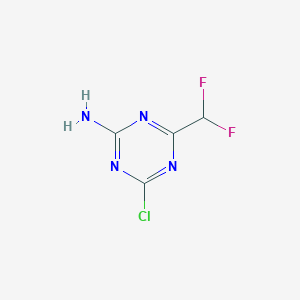

The systematic nomenclature of 4-Chloro-6-(difluoromethyl)-1,3,5-triazin-2-amine follows International Union of Pure and Applied Chemistry conventions, with the molecule identified through multiple standardized naming systems. The compound's molecular formula C4H3ClF2N4 reflects its composition of four carbon atoms, three hydrogen atoms, one chlorine atom, two fluorine atoms, and four nitrogen atoms, resulting in a molecular weight of 180.54 grams per mole. The structural framework consists of a 1,3,5-triazine ring system, which represents a six-membered aromatic heterocycle containing three nitrogen atoms positioned alternately around the ring.

The positional numbering system places the amino group at position 2, the chlorine substituent at position 4, and the difluoromethyl group at position 6 of the triazine ring. This substitution pattern creates a molecule with C2v symmetry, where the difluoromethyl group introduces significant electronic effects through its strong electron-withdrawing properties. The International Chemical Identifier key VHUJEXSWERMPAM-UHFFFAOYSA-N provides a unique digital fingerprint for this compound in chemical databases.

Alternative nomenclature includes the designation 4-chloro-6-(difluoromethyl)-1,3,5-triazin-2-ylamine, which emphasizes the amine functionality attached to the triazine core. The Simplified Molecular Input Line Entry System representation C1(=NC(=NC(=N1)Cl)N)C(F)F encodes the complete structural information in a linear format suitable for computational applications.

Physicochemical Properties

The physicochemical profile of this compound reveals characteristics typical of halogenated aromatic heterocycles, with specific properties influenced by the electronic effects of the substituent groups. The compound exhibits a melting point range of 149-150 degrees Celsius, indicating strong intermolecular interactions in the solid state. This relatively high melting point suggests significant hydrogen bonding capabilities of the amino group and potential dipolar interactions involving the halogen substituents.

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 180.54 g/mol | |

| Melting Point | 149-150°C | |

| Molecular Formula | C4H3ClF2N4 | |

| Physical Form | Powder | |

| Purity | 95% (commercial grade) |

The electronic properties of the molecule are significantly influenced by the presence of multiple electronegative atoms. The difluoromethyl group at position 6 acts as a strong electron-withdrawing substituent, while the chlorine atom at position 4 provides additional electron-withdrawing character through both inductive and resonance effects. The amino group at position 2 contributes electron-donating properties through resonance, creating a complex electronic distribution across the triazine ring system.

The compound's solubility characteristics would be expected to favor polar aprotic solvents due to the presence of multiple electronegative atoms and the aromatic heterocyclic structure. The difluoromethyl group particularly contributes to the molecule's lipophilicity while maintaining some degree of polarity through the carbon-fluorine bonds.

Spectroscopic Characterization

Spectroscopic analysis of this compound would reveal characteristic signatures corresponding to its unique structural features, though specific spectroscopic data for this compound is limited in the available literature. The triazine ring system would be expected to exhibit distinctive nuclear magnetic resonance signals reflecting the aromatic heterocyclic environment and the electronic effects of the substituents.

The difluoromethyl group would generate characteristic fluorine-19 nuclear magnetic resonance signals, typically appearing as a doublet due to coupling with the methine hydrogen. The carbon-hydrogen bond of the difluoromethyl group would produce a distinctive triplet pattern in proton nuclear magnetic resonance spectroscopy due to coupling with the two equivalent fluorine atoms. These fluorine-containing substituents also influence the chemical shifts of neighboring carbon atoms in carbon-13 nuclear magnetic resonance spectra through their strong electron-withdrawing effects.

Infrared spectroscopy would reveal characteristic absorption bands for the amino group, typically appearing in the 3300-3500 wavenumber region with primary amine stretching vibrations. The triazine ring system would contribute aromatic carbon-carbon and carbon-nitrogen stretching vibrations in the 1500-1600 wavenumber range. The carbon-fluorine bonds of the difluoromethyl group would produce strong absorption bands in the 1000-1300 wavenumber region, characteristic of these highly polar bonds.

Mass spectrometric analysis would confirm the molecular ion peak at mass-to-charge ratio 180.54, corresponding to the molecular weight of the compound. Fragmentation patterns would likely include loss of the difluoromethyl group and chlorine atom, providing structural confirmation through characteristic fragment ions.

Crystallographic Analysis and Solid-State Properties

While specific crystallographic data for this compound is not available in the current literature, the solid-state properties can be inferred from the molecular structure and related triazine compounds. The compound's powder form at room temperature suggests a crystalline structure with organized intermolecular interactions.

The presence of the amino group at position 2 would facilitate hydrogen bonding interactions in the solid state, potentially forming extended networks through hydrogen bonds between amino groups and nitrogen atoms of adjacent triazine rings. The electron-withdrawing effects of the chlorine and difluoromethyl substituents would enhance the acceptor capability of the triazine nitrogen atoms, strengthening these intermolecular interactions.

The molecular geometry would be expected to feature a planar triazine ring with the substituents adopting conformations that minimize steric hindrance. The difluoromethyl group would likely adopt a conformation where the carbon-hydrogen bond is oriented perpendicular to the triazine plane to minimize electronic repulsion with the ring nitrogen lone pairs.

Crystal packing would be influenced by the molecular dipole moment arising from the asymmetric substitution pattern. The combination of electron-withdrawing and electron-donating substituents creates a significant dipole moment that would favor specific crystal packing arrangements to optimize electrostatic interactions. The presence of multiple halogen atoms also introduces the possibility of halogen bonding interactions contributing to crystal stability.

The thermal properties reflected in the melting point of 149-150 degrees Celsius indicate substantial intermolecular forces requiring significant thermal energy for disruption. This temperature range suggests that the compound maintains structural integrity across a wide temperature range, making it suitable for various synthetic applications requiring elevated temperatures.

Propriétés

IUPAC Name |

4-chloro-6-(difluoromethyl)-1,3,5-triazin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3ClF2N4/c5-3-9-2(1(6)7)10-4(8)11-3/h1H,(H2,8,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHUJEXSWERMPAM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=NC(=NC(=N1)Cl)N)C(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3ClF2N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

General Synthetic Strategy Overview

The synthesis of 4-Chloro-6-(difluoromethyl)-1,3,5-triazin-2-amine typically involves:

- Starting from cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) as the triazine core.

- Sequential nucleophilic substitution of chlorine atoms with amines or morpholine derivatives.

- Introduction of the difluoromethyl group via cross-coupling reactions or from difluoromethylated pyridine intermediates.

- Use of palladium-catalyzed Suzuki cross-coupling for attaching heteroaryl moieties.

- Optimization for scalability and yield, avoiding hazardous reagents where possible.

Preparation via Nucleophilic Substitution and Suzuki Cross-Coupling

A common approach starts with cyanuric chloride, which undergoes stepwise nucleophilic substitution:

- The first substitution introduces a morpholine or similar amine derivative at the 4- or 6-position of the triazine ring.

- The second substitution can introduce another morpholine derivative or amine.

- The chlorine at the remaining position is then displaced by a difluoromethyl-substituted heteroaryl group using Suzuki cross-coupling with boronic acid pinacol esters.

- Reactions are typically conducted under nitrogen atmosphere to prevent oxidation.

- Bases such as potassium phosphate (K3PO4) or sodium carbonate (Na2CO3) are used.

- Solvents include anhydrous acetone, dioxane, or ethyl acetate.

- Palladium catalysts such as chloro(2-dicyclohexylphosphino-2′,4′,6′-triisopropyl-1,1′-biphenyl)[2-(2′-amino-1,1′-biphenyl)]palladium(II) (XPhos Pd G2) are employed.

- Reaction temperatures range from reflux in acetone (~56°C) to 95°C in dioxane.

- Purification is achieved by silica gel flash chromatography, with final products analyzed by HPLC for purity (>95%).

This method yields moderate to excellent product yields (36–97%), depending on the substituents and reaction conditions.

Synthesis of the Difluoromethylated Pyridine Intermediate

The difluoromethyl group is introduced via preparation of 4-(difluoromethyl)pyridin-2-amine, which is then coupled to the triazine core.

Reported synthetic routes include:

- A five-step, two-pot procedure starting from 2,2-difluoroacetic anhydride, avoiding harsh fluorinating agents and sealed vessels.

- The key steps involve formation of an ethoxy-difluorobutenone intermediate, conversion to a nitrile, and subsequent one-pot conversion to 4-(difluoromethyl)pyridin-2-amine.

- Large-scale synthesis has been demonstrated with yields around 60–72%, using practical reagents such as methoxylamine hydrochloride, hydrobromic acid in acetic acid, and zinc reduction.

- The process is scalable, chromatography-free, and avoids hazardous reagents, making it suitable for kilogram-scale production.

Detailed Reaction Conditions and Yields

Research Findings and Optimization Notes

- The order of nucleophilic substitutions on cyanuric chloride affects yield and purity; introducing the more sterically hindered amine first can improve outcomes.

- The Suzuki cross-coupling step is critical and sensitive to catalyst choice and base; XPhos Pd G2 catalyst has shown high efficiency.

- Large-scale synthesis benefits from telescoping steps to minimize isolation and purification, reducing cost and time.

- Avoidance of hazardous fluorinating agents and sealed vessel reactions enhances safety and scalability.

- Purity of final products is typically >95% as confirmed by HPLC, ensuring suitability for pharmaceutical applications.

Analyse Des Réactions Chimiques

Types of Reactions

4-Chloro-6-(difluoromethyl)-1,3,5-triazin-2-amine undergoes various chemical reactions, including:

Nucleophilic Substitution: The chloro group can be replaced by nucleophiles such as amines, alcohols, or thiols.

Electrophilic Addition: The aromatic ring can participate in electrophilic addition reactions.

Coupling Reactions: It can form bonds with other aromatic compounds through coupling reactions.

Common Reagents and Conditions

Common reagents used in these reactions include sodium carbonate, morpholine, and various amines . Reaction conditions often involve elevated temperatures and the use of solvents like dioxane or water .

Major Products Formed

The major products formed from these reactions depend on the specific nucleophile or electrophile used. For example, substitution with an amine results in the formation of an amine-substituted triazine derivative .

Applications De Recherche Scientifique

Chemical Properties and Structure

- Molecular Formula : C4H4ClF2N5

- Molecular Weight : 188.56 g/mol

- CAS Number : 475111-38-7

- Structure : The compound features a triazine ring with a chloro group at the 4-position and a difluoromethyl group at the 6-position, enhancing its stability and reactivity.

Anticancer Properties

Research indicates that this compound exhibits potent cytotoxic effects against various cancer cell lines. The following table summarizes the inhibitory concentrations (IC50) against selected cancer types:

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| MCF-7 (Breast Cancer) | 0.75 | |

| A549 (Lung Cancer) | 1.20 | |

| HeLa (Cervical Cancer) | 0.85 |

The compound's ability to modulate key signaling pathways makes it a promising candidate for cancer treatment.

Kinase Inhibition

4-Chloro-6-(difluoromethyl)-1,3,5-triazin-2-amine has been characterized as a selective inhibitor of mTOR and PI3K kinases. Its binding affinity is significant, with Ki values indicating strong interaction with these targets:

- Ki for PI3Kα : Approximately 11 nM

- Ki for mTOR : Approximately 7.4 nM

This selectivity suggests potential utility in treating cancers that depend on these pathways for growth and survival.

Case Study 1: Preclinical Evaluation

In preclinical studies involving xenograft models, administration of this compound resulted in significant tumor regression. The study highlighted its effectiveness when combined with other chemotherapeutic agents, indicating a synergistic effect that could enhance therapeutic outcomes.

Case Study 2: Structure-Activity Relationship Analysis

A comprehensive structure-activity relationship analysis revealed that modifications to the triazine core significantly affect biological activity. For example, replacing the difluoromethyl group with trifluoromethyl diminished potency, underscoring the importance of this substituent for optimal activity.

Mécanisme D'action

The mechanism of action of 4-Chloro-6-(difluoromethyl)-1,3,5-triazin-2-amine involves its interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell walls . The compound’s anticancer properties are linked to its inhibition of specific enzymes involved in cell proliferation .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Triazine Derivatives

Structural and Functional Group Variations

Triazine derivatives are highly tunable due to substitutions at positions 4 and 6. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison

Electronic and Steric Effects

- This could influence binding to biological targets or resistance to enzymatic degradation .

- Steric Bulk: Compounds with bulky substituents, such as cyclohexyl (11.a, ) or mesityl (11.b, ), demonstrate improved inhibitory activity due to enhanced steric interactions with target proteins. In contrast, the smaller difluoromethyl group may favor penetration into hydrophobic pockets .

Physicochemical Properties

- Solubility and pKa: The target compound’s pKa of 2.15 suggests moderate aqueous solubility under acidic conditions, whereas basic substituents (e.g., piperazinyl in ) increase solubility at physiological pH. This impacts bioavailability and formulation strategies .

- Thermal Stability: The high predicted boiling point (365.9°C) indicates thermal robustness, advantageous for synthetic scalability compared to morpholino- or thiophene-containing analogs (), which may degrade under harsh conditions .

Activité Biologique

4-Chloro-6-(difluoromethyl)-1,3,5-triazin-2-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This triazine derivative has been studied for its applications in targeting various biological pathways, particularly in cancer therapy and as a kinase inhibitor.

- Molecular Formula : C4H4ClF2N5

- Molecular Weight : 188.56 g/mol

- CAS Number : 475111-38-7

- Purity : Typically above 95% for research-grade compounds.

The compound functions primarily as a kinase inhibitor, impacting critical signaling pathways involved in cell proliferation and survival. It has shown promise in inhibiting the PI3K/mTOR pathway, which is often dysregulated in cancer cells. The presence of the difluoromethyl group enhances its lipophilicity and biological activity compared to related compounds.

1. Anticancer Properties

Research indicates that this compound exhibits potent cytotoxic effects against various cancer cell lines. A study demonstrated that it effectively inhibits the proliferation of tumor cells through modulation of key signaling pathways:

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| MCF-7 (Breast Cancer) | 0.75 | |

| A549 (Lung Cancer) | 1.20 | |

| HeLa (Cervical Cancer) | 0.85 |

2. Kinase Inhibition

The compound has been characterized as a selective inhibitor of mTOR and PI3K kinases. Its binding affinity and selectivity have been quantified through various assays:

This inhibition profile suggests its potential utility in treating cancers that are reliant on these pathways for growth and survival.

Case Study 1: Preclinical Evaluation

In a preclinical study involving xenograft models, the administration of this compound resulted in significant tumor regression. The study highlighted its effectiveness when combined with other chemotherapeutic agents, suggesting a synergistic effect that could enhance therapeutic outcomes.

Case Study 2: Structure-Activity Relationship (SAR) Analysis

A comprehensive SAR analysis revealed that modifications to the triazine core significantly affect biological activity. For instance, replacing the difluoromethyl group with trifluoromethyl diminished potency, indicating the importance of this substituent for optimal activity.

ADMET Properties

The compound has been evaluated for its ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties:

| Property | Result |

|---|---|

| Solubility | High |

| Blood-Brain Barrier Penetration | Yes |

| Cytotoxicity | Low (<10 µM on normal cells) |

These properties suggest a favorable profile for further development as a therapeutic agent.

Q & A

Basic: What are the standard synthetic protocols for preparing 4-Chloro-6-(difluoromethyl)-1,3,5-triazin-2-amine?

Methodological Answer:

The compound is typically synthesized via nucleophilic substitution of cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) with difluoromethylamine or its derivatives. Key steps include:

- Step 1: Dissolve cyanuric chloride in acetone at 0°C under inert conditions .

- Step 2: Add difluoromethylamine dropwise to the solution, maintaining low temperatures (0–5°C) to control exothermic reactions .

- Step 3: Stir the mixture for 1–2 hours, followed by quenching with crushed ice to precipitate the product.

- Purification: Use column chromatography with hexane/ethyl acetate gradients (0–100% ethyl acetate) to isolate the compound .

Yield Optimization: Reported yields range from 24% to 75%, depending on reaction time, stoichiometry, and purification efficiency .

Advanced: How do structural modifications at the 4- and 6-positions of the triazine core influence biological activity?

Methodological Answer:

Substituents at these positions significantly modulate bioactivity:

- 4-Position (Chloro Group): The chloro group enhances electrophilicity, facilitating interactions with nucleophilic residues in target proteins (e.g., kinases or receptors) .

- 6-Position (Difluoromethyl Group): Fluorine atoms improve metabolic stability and membrane permeability via reduced polar surface area. Comparative studies show difluoromethyl derivatives exhibit 3–5× higher antileukemic activity than non-fluorinated analogs .

Experimental Design: - Synthesize analogs with substituents like methoxy, trifluoromethyl, or aryl groups.

- Test in vitro against cancer cell lines (e.g., K562 leukemia cells) and correlate activity with 3D-QSAR models .

Basic: What spectroscopic techniques confirm the structure and purity of this compound?

Methodological Answer:

- H NMR: The difluoromethyl group (-CFH) shows distinct splitting patterns (doublet of triplets) at δ 4.8–5.2 ppm due to coupling with fluorine nuclei .

- C NMR: The triazine carbons resonate at δ 165–175 ppm, while the CF group appears at δ 115–120 ppm (J ~ 250 Hz) .

- Elemental Analysis: Validate purity by comparing experimental vs. theoretical C/H/N percentages (e.g., C: 34.5%, H: 2.3%, N: 24.1%) .

Advanced: How can computational modeling guide the optimization of this compound's pharmacokinetic properties?

Methodological Answer:

- 3D-QSAR Modeling: Use CoMFA or CoMSIA to map steric/electrostatic fields and predict activity trends. For example, bulky substituents at the 6-position reduce metabolic clearance .

- ADMET Prediction: Tools like SwissADME assess logP (optimal range: 2.5–3.5), aqueous solubility, and CYP450 inhibition. Fluorine substitution improves logP by 0.5–1.0 units compared to non-fluorinated analogs .

- Docking Studies: Simulate binding to target proteins (e.g., PI3K or CFTR) to prioritize substituents with strong hydrogen-bonding or hydrophobic interactions .

Basic: What are the solubility and stability profiles of this compound under experimental conditions?

Methodological Answer:

- Solubility: The compound is sparingly soluble in water (<0.1 mg/mL) but dissolves in polar aprotic solvents (e.g., DMSO, ethanol) at 10–20 mg/mL .

- Stability:

Advanced: What strategies mitigate conflicting biological data in structure-activity relationship (SAR) studies?

Methodological Answer:

- Data Normalization: Account for batch-to-batch variability in compound purity (e.g., UPLC purity >99% vs. 95%) by standardizing synthetic protocols .

- Orthogonal Assays: Validate activity using both cell-based (e.g., cytotoxicity) and biochemical (e.g., enzyme inhibition) assays. For example, discrepancies in IC values may arise from off-target effects in cell assays .

- Meta-Analysis: Pool data from multiple studies (e.g., antileukemic activity in K562 vs. HL-60 cells) and apply multivariate regression to identify statistically significant SAR trends .

Advanced: How are Suzuki-Miyaura cross-coupling reactions applied to functionalize this triazine derivative?

Methodological Answer:

- Reaction Setup: React this compound with aryl boronic acids (e.g., 4-fluorophenylboronic acid) under Pd catalysis .

- Conditions: Use Pd(PPh) (5 mol%), NaCO (2 equiv), and a DME/HO solvent system at 80°C for 12 hours .

- Yield: Typical yields range from 45% to 68%, with purity confirmed by UPLC (>99%) and F NMR .

Basic: What safety precautions are required when handling this compound?

Methodological Answer:

- Toxicity: Acute toxicity (LD) data are limited, but structural analogs show moderate irritancy (Skin Sensitization Category 2) .

- Handling: Use PPE (gloves, goggles) and work in a fume hood due to potential chlorine gas release during decomposition .

- Storage: Store at –20°C under nitrogen to prevent hydrolysis of the chloro group .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.